molecular formula C19H28ClN3O4S B7694260 N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No. B7694260
M. Wt: 430.0 g/mol
InChI Key: YPPJVYZWZNXDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, also known as S 38093, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the 5-HT6 receptor, which is a member of the serotonin receptor family. The 5-HT6 receptor is primarily expressed in the brain and is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation.

Mechanism of Action

S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is primarily expressed in the brain. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the 5-HT6 receptor, S 38093 modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and physiological effects:
S 38093 has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity and diabetes. Additionally, S 38093 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using S 38093 in lab experiments is its high affinity and selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, S 38093 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using S 38093 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of S 38093. One area of research is the potential therapeutic applications of S 38093 in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential applications of S 38093 in the field of obesity and diabetes, particularly in the regulation of appetite and glucose metabolism. Additionally, further studies are needed to elucidate the precise mechanisms of action of S 38093 and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of S 38093 involves several steps, including the reaction of 4-methylpiperidine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with cyclohexylamine. The final step involves the reaction of the resulting compound with benzenesulfonyl chloride. The overall yield of the synthesis is around 30% with a purity of over 99%.

Scientific Research Applications

S 38093 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. It has been shown to have a high affinity and selectivity for the 5-HT6 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been shown to have potential applications in the field of obesity and diabetes, as the 5-HT6 receptor is involved in the regulation of appetite and glucose metabolism.

properties

IUPAC Name

[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c1-3-21-10-12-22(13-11-21)19(24)15-6-8-23(9-7-15)28(25,26)16-4-5-18(27-2)17(20)14-16/h4-5,14-15H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJVYZWZNXDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

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